molecular formula C7H8N2OS B15307493 4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde

4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde

Cat. No.: B15307493
M. Wt: 168.22 g/mol
InChI Key: NJQPXJLLDWGXOT-UHFFFAOYSA-N
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Biological Activity

4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiadiazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer effects. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing insights into its potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound consists of:

  • Thiadiazole Ring : A five-membered ring containing nitrogen and sulfur atoms.
  • Cyclobutyl Group : A four-membered carbon ring that contributes to the compound's unique properties.
  • Aldehyde Functional Group : Imparts reactivity that can be exploited in various chemical reactions.

The molecular formula is C7H8N2SC_7H_8N_2S, and its structure can be represented as follows:

Structure C4H7N2S+CHO\text{Structure }\text{C}_4\text{H}_7\text{N}_2\text{S}+\text{CHO}

Synthesis

The synthesis of this compound typically involves the cyclization of thiosemicarbazide with cyclobutyl-containing aldehydes or ketones. Common reagents include dehydrating agents such as phosphorus oxychloride or thionyl chloride. The general synthetic route can be summarized as follows:

  • Condensation Reaction : Combine thiosemicarbazide with cyclobutyl aldehyde.
  • Cyclization : Promote the formation of the thiadiazole ring.
  • Oxidation (if necessary) : Convert intermediates to the final aldehyde product.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole scaffold can effectively inhibit various bacterial strains. The specific activity of this compound against pathogens remains to be fully elucidated but is expected to align with the general trends observed in related compounds .

Anticancer Properties

Thiadiazoles are also recognized for their anticancer activity. Several derivatives have demonstrated efficacy against multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have reported that certain thiadiazole derivatives exhibit potent cytotoxic effects against breast carcinoma (T47D), colon carcinoma (HT-29), and other cancer types . The potential of this compound in this regard suggests it may serve as a lead compound in cancer drug development.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies may include:

  • Molecular Docking Simulations : To predict binding modes and affinities against targets implicated in cancer or microbial infections.
  • In vitro Assays : To evaluate cytotoxicity and mechanism of action through apoptosis assays and cell cycle analysis.

Table 1: Summary of Biological Activities of Thiadiazole Derivatives

Compound NameActivity TypeTarget Organism / Cell LineIC50 (μM)Reference
This compoundAntimicrobialVarious BacteriaTBD
Thiadiazole Derivative AAnticancerT47D (Breast Cancer)0.25
Thiadiazole Derivative BAnticancerHT-29 (Colon Cancer)0.13
Thiadiazole Derivative CAntimycobacterialMycobacterium bovis0.39

Properties

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

4-cyclobutylthiadiazole-5-carbaldehyde

InChI

InChI=1S/C7H8N2OS/c10-4-6-7(8-9-11-6)5-2-1-3-5/h4-5H,1-3H2

InChI Key

NJQPXJLLDWGXOT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(SN=N2)C=O

Origin of Product

United States

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